molecular formula C9H9F3O3S B2811974 2-[3-(Trifluoromethyl)phenyl]sulfonylethanol CAS No. 548739-95-3

2-[3-(Trifluoromethyl)phenyl]sulfonylethanol

Cat. No. B2811974
CAS RN: 548739-95-3
M. Wt: 254.22
InChI Key: KJRBWTNOMDULTR-UHFFFAOYSA-N
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Description

“2-[3-(Trifluoromethyl)phenyl]sulfonylethanol” is a chemical compound with the molecular formula C9H9F3O3S and a molecular weight of 254.2261696 . It is a member of the organosulfur compounds, which are organic compounds that contain sulfur .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine involved a three-step process, including the reaction with phosphorus sulfide . Another method involved the reaction of a similar compound with methyl iodide in PTC conditions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of nine carbon atoms, nine hydrogen atoms, three fluorine atoms, three oxygen atoms, and one sulfur atom . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its electronegativity and the ability to form stable compounds .

Scientific Research Applications

Polymer Modification and Membrane Development

One significant application of 2-[3-(Trifluoromethyl)phenyl]sulfonylethanol-related compounds is in the modification of polymers to enhance their properties, especially for fuel cell applications. Sulfonation of aromatic poly(arylene ether ketone)s, containing pendant phenyl rings, has been studied to develop polymers with controlled degrees of sulfonation. These modified polymers exhibit excellent mechanical and thermal properties, making them suitable for use in fuel cell membranes. The sulfonated polymers show high proton conductivity and low methanol permeability, indicating their potential as efficient materials for proton exchange membranes in fuel cells (Li, Liu, Chao, & Zhang, 2009).

Electrosynthesis Applications

This compound-related compounds are also used in electrosynthesis processes. For instance, the anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol has been explored to yield α-methoxylated products. This method enables the introduction of carbon nucleophiles into the β-position to the CF3 group, demonstrating the compound's utility in synthetic organic chemistry and electrosynthesis (Furuta & Fuchigami, 1998).

Fuel Cell Membrane Innovation

Innovative comb-shaped poly(arylene ether sulfone)s have been synthesized for use as proton exchange membranes. These polymers, derived from sulfonated 4-fluorobenzophenone and related compounds, demonstrate high proton conductivity and are promising materials for fuel cell applications. Their unique structure and functionalization highlight the versatility of this compound-related compounds in advancing fuel cell technology (Kim, Robertson, & Guiver, 2008).

Advanced Synthesis Techniques

The compound and its derivatives play a crucial role in the synthesis of complex molecules. For example, the synthesis of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide showcases the compound's utility in generating structurally diverse and functionally rich molecules. Such synthetic routes open up possibilities for creating new materials and chemicals with tailored properties (Zhu & Desmarteau, 1993).

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3S/c10-9(11,12)7-2-1-3-8(6-7)16(14,15)5-4-13/h1-3,6,13H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRBWTNOMDULTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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